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Compound of Interest

3-(Ethylcarbamoyl)-5-
Compound Name:
nitrophenylboronic acid

Cat. No.: B1418644

An In-depth Technical Guide to 3-(Ethylcarbamoyl)-5-nitrophenylboronic acid

Abstract

3-(Ethylcarbamoyl)-5-nitrophenylboronic acid is a multifunctional aromatic boronic acid
derivative of significant interest to the fields of medicinal chemistry, organic synthesis, and
materials science. Its unique trifunctional architecture—comprising a reactive boronic acid
moiety, an electron-withdrawing nitro group, and a hydrogen-bonding ethylcarbamoyl side
chain—renders it a highly versatile building block. This guide provides an in-depth analysis of
its core chemical properties, reactivity, synthesis, and applications, offering field-proven insights
for researchers, scientists, and drug development professionals. We will explore the causality
behind its reactivity profile and provide a technical framework for its effective utilization in
advanced chemical applications.

Core Molecular Profile & Physicochemical
Properties

3-(Ethylcarbamoyl)-5-nitrophenylboronic acid is a substituted phenylboronic acid, a class of
compounds renowned for their utility in carbon-carbon bond formation, most notably the Nobel
Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2] The strategic placement of the nitro
and ethylcarbamoyl groups on the phenyl ring significantly modulates the electronic properties
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and reactivity of the boronic acid functional group, making it a valuable and specialized
reagent.

Molecular Structure

The structural arrangement of its functional groups is key to its chemical behavior.

Figure 1: Chemical Structure of 3-(Ethylcarbamoyl)-5-nitrophenylboronic acid.

Physicochemical Data Summary

Quantitative data for this compound has been consolidated from supplier technical sheets and
chemical databases. This data is essential for experimental design, including solvent selection,
reaction temperature, and purification strategy.

Property Value Source(s)
CAS Number 871332-79-5 [3]
Molecular Formula CoH11BN20s Calculated
Molecular Weight 253.99 g/mol Calculated
Appearance Solid [3]
Melting Point 187-191 °C [3]
Storage 2-8°C, keep in a dry area [3]

3-(N-Ethylaminocarbonyl)-5-

nitrophenylboronic acid, B-[3-
Synonyms ] [3]

[(ethylamino)carbonyl]-5-

nitrophenyl]boronic acid

Chemical Reactivity & Mechanistic Insights

The utility of 3-(Ethylcarbamoyl)-5-nitrophenylboronic acid stems from the interplay of its
three key functional groups. Understanding their individual and collective influence is critical for
predicting its behavior in chemical transformations.
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The Boronic Acid Moiety: The Reactive Core

The B(OH)z group is the primary site of reactivity. Arylboronic acids are known to be versatile,
yet they possess inherent stability challenges.[4]

e Suzuki-Miyaura Coupling: This is the cornerstone application. The boronic acid serves as the
organoboron nucleophile, which, under palladium catalysis, couples with organohalides to
form C-C bonds. The electron-deficient nature of the aromatic ring, due to the nitro and
carbamoyl groups, can influence the transmetalation step of the catalytic cycle.

» Reversible Esterification: Boronic acids readily and reversibly form boronate esters with
diols.[4] This property is the foundation for their use in sensors for saccharides and in
dynamic covalent chemistry for creating self-healing materials.[5]

 Stability and Dehydration: A significant challenge with free boronic acids is their propensity to
undergo dehydration to form cyclic boroxine anhydrides, especially upon heating or under
vacuum. They are also susceptible to protodeboronation (loss of the boronic acid group)
under certain conditions and oxidation.[4]

The Nitro and Ethylcarbamoyl Groups: Modulators of
Reactivity

These two groups are not merely passive substituents; they actively define the molecule's
character.

» Electronic Effects: Both the nitro (-NOz) and ethylcarbamoyl (-CONHCH2CHs) groups are
strongly electron-withdrawing. This electronic pull makes the boron atom more electrophilic,
which can affect its reactivity in cross-coupling reactions. Arylboronic acids with electron-
withdrawing groups are also known to act as highly efficient catalysts for direct amidation
reactions between carboxylic acids and amines.[6]

o Synthetic Handles: The nitro group is a versatile synthetic handle. It can be readily reduced
to an amine (-NHz), opening a pathway for a vast array of subsequent functionalizations,
such as amide bond formation, diazotization, or reductive amination. This allows for the
generation of diverse chemical libraries from a single advanced intermediate.
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e Physicochemical Influence: The ethylcarbamoyl group provides a site for hydrogen bond
donation (from the N-H) and acceptance (from the C=0). This influences the molecule's
solubility, crystal packing, and its potential to interact with biological targets like enzyme

active sites.
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Figure 2: Core reactivity and application pathways for the title compound.

Synthesis & Purification Strategies
Plausible Synthetic Protocol

While a specific literature preparation for 3-(Ethylcarbamoyl)-5-nitrophenylboronic acid is
not readily available, a robust synthesis can be designed based on established organometallic
methodologies. A logical retrosynthetic approach would involve the late-stage introduction of
the boronic acid.

Proposed Workflow: Miyaura Borylation

¢ Amide Formation: Start with a commercially available precursor, such as 3-bromo-5-
nitrobenzoic acid. Activate the carboxylic acid (e.g., with thionyl chloride to form the acyl
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chloride) and react it with ethylamine to form 3-bromo-N-ethyl-5-nitrobenzamide. This step
establishes the ethylcarbamoyl moiety.

e Miyaura Borylation: Subject the resulting aryl bromide to a palladium-catalyzed cross-
coupling reaction with a boron source like bis(pinacolato)diboron (Bzpinz). This reaction
installs a pinacol boronate ester, which is a common, stable precursor to the free boronic
acid.

» Deprotection: The final step involves the hydrolysis of the pinacol ester (e.g., using an acid
like HCI or a reagent like sodium periodate) to yield the target 3-(Ethylcarbamoyl)-5-
nitrophenylboronic acid.

Expertise Insight: The choice of a late-stage borylation is deliberate. It avoids exposing the
sensitive C-B bond to the potentially harsh conditions of nitration or amidation reactions, thus
maximizing overall yield and purity.

Purification: A Critical Consideration

The purification of arylboronic acids requires careful technique due to their instability.

o Chromatographic Challenges: Standard silica gel column chromatography can be
problematic for free boronic acids, often leading to decomposition, deboronation, or
irreversible binding to the stationary phase.[1][7] This makes purification difficult and can
significantly lower yields.

o The Boronate Ester Advantage: A field-proven strategy is to purify the stable boronate ester
intermediate (e.g., the pinacol or Epin ester) using conventional silica gel chromatography.[1]
[7][8] These esters are generally more robust and less polar, making them easier to handle.
[1] The pure ester is then deprotected in a clean, final step to yield the high-purity boronic
acid.

» Alternative Methods: For the free acid, recrystallization is often the preferred method if a
suitable solvent system can be identified.

Applications in Research & Drug Development
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The unique combination of functional groups makes this compound a valuable asset in several
areas of chemical science.

» Scaffold for Medicinal Chemistry: As an intermediate, it provides a platform for building
complex molecules. It can be used in Suzuki-Miyaura reactions to synthesize biaryl
compounds, a motif prevalent in many approved drugs.[2][9] The subsequent reduction of
the nitro group allows for the introduction of new pharmacophores, enabling the exploration
of structure-activity relationships (SAR).

e Targeted Covalent Inhibitors: The boronic acid group can form reversible covalent bonds with
serine, threonine, or cysteine residues in enzyme active sites. This mechanism is exploited in
drugs like the proteasome inhibitor Bortezomib.[9] This compound could serve as a starting
point for designing novel inhibitors for various enzyme classes, including B-lactamases.[10]

» Bioconjugation and Chemical Biology: The ability of the boronic acid to bind with diols can be
used to immobilize enzymes or other biomolecules onto surfaces or to develop sensors for
detecting carbohydrates.[2][11][12]

Safety & Handling

As a laboratory chemical, 3-(Ethylcarbamoyl)-5-nitrophenylboronic acid should be handled
with appropriate care. Based on data for structurally similar compounds, the following
precautions are advised.[13]

o Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab
coat, and chemical-resistant gloves.

e Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated
area or a chemical fume hood.

o Potential Hazards: May be harmful if swallowed or inhaled.[13] Causes skin and serious eye
irritation.[13] May cause respiratory irritation.[13]

o Storage: Store in a tightly sealed container in a cool, dry place as recommended (2-8°C) to
prevent degradation.[3]

Conclusion
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3-(Ethylcarbamoyl)-5-nitrophenylboronic acid is more than a simple building block; it is a
sophisticated chemical tool. Its value lies in the precise arrangement of its functional groups,
which provides a pre-packaged combination of reactivity, modularity, and strategic potential.
For the medicinal chemist, it offers a direct route to complex scaffolds. For the organic chemist,
it is a key player in powerful C-C bond-forming reactions. By understanding the fundamental
principles of its reactivity and handling it with the appropriate techniques, researchers can fully
leverage its potential to accelerate innovation in drug discovery and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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